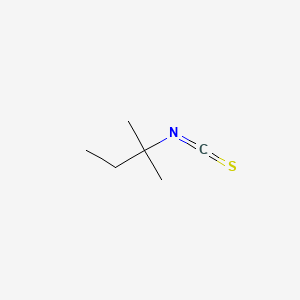

1,1-Dimethylpropyl isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Dimethylpropyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their applications in organic synthesis and their biological activities. Although the provided papers do not directly discuss 1,1-Dimethylpropyl isothiocyanate, they provide insights into the chemistry of related isothiocyanates and their derivatives.

Synthesis Analysis

The synthesis of isothiocyanate derivatives can be complex, involving multiple steps and reagents. For instance, aryl isothiocyanates have been used to synthesize functionalized thiazoles and pyrimidine derivatives by reacting with dialkyl amino maleates, as described in one of the studies . Another study reports the synthesis of 2-(dimethylamino)-1,3-dithiocyanatopropane, a key intermediate for synthesizing a natural insecticide, by reacting 1-dimethylamino-2,3-dichloropropane with sodium thiocyanate . These methods highlight the versatility of isothiocyanates in chemical synthesis.

Molecular Structure Analysis

The molecular structure of isothiocyanate compounds can be determined using techniques such as X-ray crystallography and electron diffraction. For example, the crystal structures of 2-(dimethylamino)-1,3-dithiocyanatopropane and its isomer were determined by X-ray single-crystal diffraction, revealing bond lengths and the presence of weak hydrogen bonds and van der Waals forces that stabilize the crystal structure . Similarly, the molecular structures of dimethylsilyl isocyanate and dimethylsilyl isothiocyanate were determined by electron diffraction in the gas phase, showing the presence of a single conformer with the NCX group eclipsing the Si–H bond of the dimethylsilyl group .

Chemical Reactions Analysis

Isothiocyanates participate in various chemical reactions, forming a wide range of products. For instance, the reaction of aryl isothiocyanates with lithio derivatives of pyrazoles can yield propanedithioamide and 1,2-dithiole derivatives . Additionally, isothiocyanates can be used as derivatization reagents in the determination of 1,1-dimethylhydrazine by forming 4-alkyl-1,1-dimethylthiosemicarbazides under mild conditions . These reactions demonstrate the reactivity of isothiocyanates and their utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate derivatives can be characterized using various spectroscopic and computational methods. NMR and HRMS spectroscopy are commonly used to characterize newly synthesized compounds . Theoretical studies, such as DFT and MP2 calculations, can be employed to investigate the thermodynamic properties of isothiocyanate derivatives . These studies provide valuable information on the stability and reactivity of isothiocyanate compounds.

Applications De Recherche Scientifique

Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .

- Antimicrobial Properties : Isothiocyanates have been found to have antimicrobial properties, making them useful in combating various bacterial and fungal infections .

- Anti-inflammatory Properties : Isothiocyanates can help reduce inflammation, which is beneficial in the treatment of diseases such as arthritis .

- Anticancer Properties : Isothiocyanates have been shown to have anticancer properties, making them a subject of interest in cancer research .

- Synthetic Chemistry : Isothiocyanates are used as intermediates in organic synthesis due to their high and versatile reactivity .

- Food Preservation : The antimicrobial nature of certain isothiocyanates makes them useful in food preservation .

- Pharmaceutical Ingredients : Isothiocyanates are found in several pharmaceutical ingredients, contributing to their therapeutic effects .

Orientations Futures

Isothiocyanates, including 1,1-Dimethylpropyl isothiocyanate, have been studied extensively for their disease preventive and therapeutic effects . They have shown promise in the treatment of various forms of cancers and are being considered for larger human disease mitigation efforts . Further studies are needed to standardize methods and compare the antimicrobial activity of different isothiocyanates .

Propriétés

IUPAC Name |

2-isothiocyanato-2-methylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-4-6(2,3)7-5-8/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKGVWIYLYUQBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

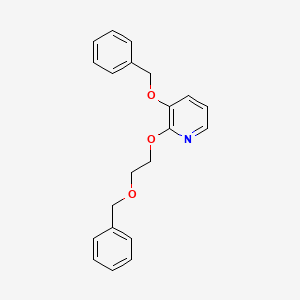

CCC(C)(C)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208414 |

Source

|

| Record name | Neopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethylpropyl isothiocyanate | |

CAS RN |

597-97-7 |

Source

|

| Record name | Neopentyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)

![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)